3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Description
3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a brominated benzene ring, an ethoxy substituent, and a 6-methyl-1,3-benzoxazole moiety attached to the phenylamine group.
Key structural elements include:
Properties
CAS No. |
590397-47-0 |
|---|---|
Molecular Formula |
C24H21BrN2O3 |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H21BrN2O3/c1-4-29-21-10-8-16(12-18(21)25)23(28)26-20-13-17(7-6-15(20)3)24-27-19-9-5-14(2)11-22(19)30-24/h5-13H,4H2,1-3H3,(H,26,28) |
InChI Key |
ITLXHUPAZRCJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Ethoxylation: Substitution of a hydrogen atom with an ethoxy group.
Formation of Benzoxazole: Cyclization to form the benzoxazole ring.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzamide core can interact with proteins or enzymes, potentially inhibiting their activity. The benzoxazole ring may also play a role in binding to specific receptors or DNA.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide Derivatives
3-bromo-4-methoxy Analog
4-bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide (CAS 358681-69-3)
This analog () features a fluorine atom on the benzoxazole-attached phenyl ring instead of a methyl group. Fluorine’s electronegativity may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
A pesticidal benzamide (), etobenzanid shares the ethoxymethoxy group but lacks the benzoxazole system. The dichlorophenyl group enhances herbicidal activity, highlighting how halogen placement dictates functional specificity.
Role of the Benzoxazole Moiety
Benzoxazole-containing compounds, such as fluorescent brighteners (e.g., CAS 1533–45–5, ), demonstrate the structural versatility of this heterocycle. The 6-methyl substituent in the target compound may reduce fluorescence but improve thermal stability compared to unsubstituted benzoxazoles .
Structural and Functional Implications
Key observations :
- Ethoxy vs. Methoxy : Ethoxy increases lipophilicity, favoring blood-brain barrier penetration, whereas methoxy improves aqueous solubility.
- Bromine position : 3-bromo substitution (target) vs. 4-bromo () may alter steric interactions in enzyme-binding pockets.
- Benzoxazole vs. simple phenyl : Benzoxazole enhances rigidity and π-stacking, critical for DNA intercalation or kinase inhibition .
Biological Activity
3-bromo-4-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the benzoxazole moiety is particularly significant as it is known for various pharmacological effects.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing benzoxazole derivatives exhibit antimicrobial properties. For instance, benzoxazoles have been shown to possess activity against a range of bacteria and fungi. This is attributed to their ability to interfere with microbial cell wall synthesis and function .
2. Anticancer Properties
Several studies have evaluated the cytotoxic effects of benzoxazole derivatives on cancer cell lines. Notably, compounds similar to this compound have demonstrated significant antiproliferative effects against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells .
3. Anti-inflammatory Effects
Benzoxazole derivatives are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through the activation of mitochondrial pathways and reactive oxygen species (ROS) generation .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
